

A Spectroscopic Showdown: 2,6-Dibromobenzonitrile and Its Amide and Amine Derivatives

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Compound of Interest

Compound Name: 2,6-Dibromobenzonitrile

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A comprehensive guide for researchers, offering a detailed spectroscopic comparison of **2,6-Dibromobenzonitrile** and its key reaction products, 2,6-Dibromobenzamide and 2,6-Dibromobenzylamine. This guide provides tabulated spectral data, detailed experimental protocols, and visual representations of reaction pathways to aid in compound identification and characterization.

In the realm of synthetic chemistry and drug development, precise analytical characterization of reactants and products is paramount. This guide presents a spectroscopic comparison of **2,6-Dibromobenzonitrile**, a versatile building block, with two of its common reaction products: 2,6-Dibromobenzamide, formed through hydrolysis, and 2,6-Dibromobenzylamine, resulting from reduction. Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress and confirming product identity.

Spectroscopic Data Summary

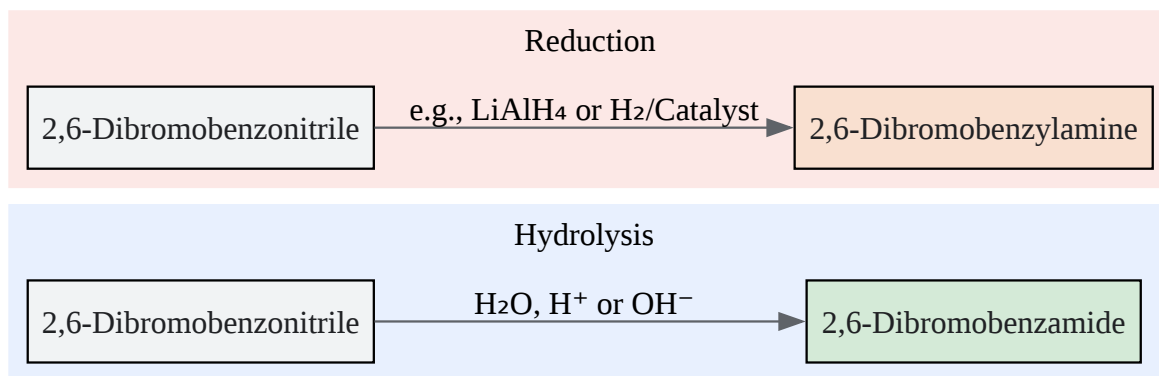
The following tables summarize the key spectroscopic data for **2,6-Dibromobenzonitrile**, 2,6-Dibromobenzamide, and 2,6-Dibromobenzylamine, covering ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	FT-IR (neat, cm ⁻¹)	Mass Spec. (EI, m/z)
2,6-Dibromobenzonitrile	8.28 (t, J = 8.4 Hz, 1H), 7.61 (d, J = 8.4 Hz, 2H) [1]	137.6, 132.3, 128.8, 119.0, 115.4 [1]	2230 (C≡N) [1]	259 (M ⁺) [1]
2,6-Dibromobenzamide	Data not explicitly found in searches	Data not explicitly found in searches	Characteristic peaks expected: ~3350 & ~3170 (N-H stretch), ~1660 (C=O stretch)	Expected M ⁺ at 277/279/281
2,6-Dibromobenzylamine	Data not explicitly found in searches	Data not explicitly found in searches	Characteristic peaks expected: ~3400-3200 (N-H stretch), ~2900 (C-H stretch)	Expected M ⁺ at 263/265/267

Note: While specific experimental data for 2,6-dibromobenzamide and 2,6-dibromobenzylamine were not fully available in the initial search, the expected characteristic spectral features are provided based on functional group analysis.

Reaction Pathways and Experimental Workflows

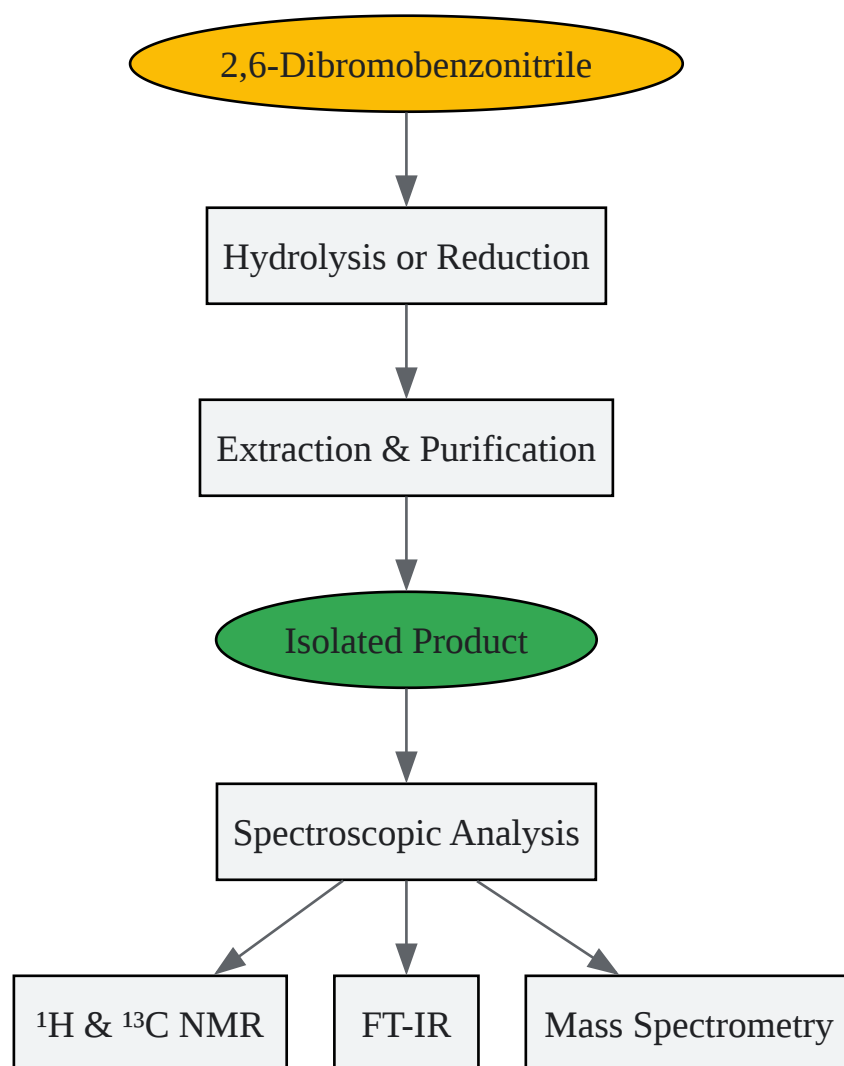
The transformation of **2,6-Dibromobenzonitrile** into its amide and amine derivatives follows distinct chemical pathways. The hydrolysis of the nitrile group to an amide is typically achieved under acidic or basic conditions, while the reduction to a primary amine can be accomplished using various reducing agents.



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Reaction pathways for the conversion of **2,6-Dibromobenzonitrile**.

A typical experimental workflow for the synthesis and analysis of these compounds is outlined below.



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References

- 1. rsc.org [rsc.org]
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